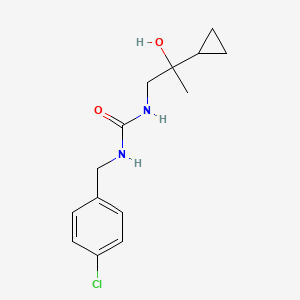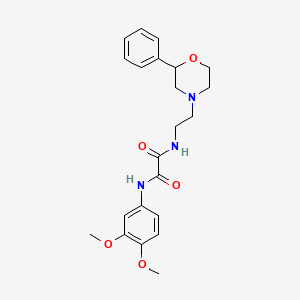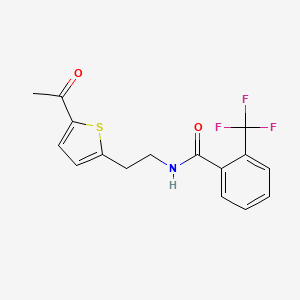
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone, also known as CPQM, is a synthetic small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of piperidine derivatives and is a quinoxaline-based compound.
Scientific Research Applications
Synthesis and Structural Analysis
Research by Karkhut et al. (2014) illustrates the synthesis and conformational analysis of a structurally related compound, showcasing the importance of geometric and energy calculations in understanding the conformers' stability, which is crucial for the development of new chemicals with desired properties (Karkhut et al., 2014). Similarly, the work by Alizadeh et al. (2014) on the synthesis of coumarin derivatives emphasizes the role of catalysis in chemical synthesis, pointing towards potential applications in creating complex molecules for various uses (Alizadeh et al., 2014).
Chemical Properties and Interactions
The study of the thermochemistry of adducts by Dunstan (2003) provides insight into the interactions between metal ions and ligands, which is vital for the development of new materials and catalysts (Dunstan, 2003). This research sheds light on the basicity and stability of such compounds, which are critical parameters in designing drugs and materials.
Potential Antimicrobial Applications
Desai et al. (2016) discuss the antimicrobial activity of novel quinoline derivatives, indicating that compounds similar to "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone" may possess significant biological activity, which could be explored for developing new antimicrobial agents (Desai, Patel, & Dave, 2016).
properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-10-21-8-7-18(14)26-13-4-3-9-24(12-13)19(25)17-11-22-15-5-1-2-6-16(15)23-17/h1-2,5-8,10-11,13H,3-4,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDHVPMBIUGXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)

![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)
![(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2669527.png)
![2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide](/img/structure/B2669530.png)
![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)


![3-oxo-2-phenyl-5-propyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669536.png)
![5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2669537.png)

![2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2669540.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2669541.png)
![1,3-dimethyl-7-propyl-6-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2669542.png)